![molecular formula C8H16N2 B8021213 cis-Decahydroquinoxaline](/img/structure/B8021213.png)
cis-Decahydroquinoxaline
Overview
Description
Cis-Decahydroquinoxaline is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-Decahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Decahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Anticancer Platinum-Based Drugs : Platinum complexes, including cisplatin, are significant in cancer treatment. Research focuses on novel design strategies for these drugs to improve tumor selectivity and reduce side-effects, with cisplatin being a key model for understanding the pharmacological profile and designing new compounds (Galanski, Jakupec, & Keppler, 2005).
DNA Interaction for Gene Therapy : Cisplatin's interaction with DNA is being studied for gene therapy applications. Its ability to form DNA lesions is utilized to understand transcriptional regulation and develop anti-gene strategies (Morishita, Higaki, Tomita, & Ogihara, 1998).
Understanding Cisplatin Resistance Mechanisms : Research into cisplatin resistance is crucial for improving its therapeutic efficacy. Studies explore the mechanisms behind tumor cells' resistance to cisplatin, leading to potential strategies for overcoming this resistance (Galluzzi et al., 2012).
Molecular Mechanisms of Cisplatin's Action : The molecular basis of cisplatin's anticancer effects involves DNA crosslinking and induction of apoptosis in cancer cells. Understanding these mechanisms is key to developing more effective and less toxic platinum-based drugs (Dasari & Tchounwou, 2014).
Reducing Cisplatin-Induced Nephrotoxicity : Cisplatin's side effects, particularly nephrotoxicity, limit its clinical use. Studies on renoprotective strategies are crucial to mitigate these effects without reducing its anticancer efficacy (Pabla & Dong, 2008).
Enhancing Cisplatin Efficacy with Nanocomposites : Combining cisplatin with graphene oxide–silver nanoparticle nanocomposites shows potential in enhancing apoptosis and autophagy in cancer cells, suggesting new ways to improve cisplatin's efficacy in cancer therapy (Yuan & Gurunathan, 2017).
Cisplatin and Neurotoxicity : The neurotoxic effects of cisplatin are a significant concern in chemotherapy. Research into protective agents against this toxicity is essential for safer cancer treatment options (Chtourou et al., 2015).
properties
IUPAC Name |
(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEXMBGPIZUUBI-OCAPTIKFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)NCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Decahydroquinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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